5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
Description
5-Chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by multiple halogen substitutions. Its structure includes a central pyrazole ring substituted with chlorine at position 5, a methyl group at position 1, a phenyl group at position 3, and a 3,4-dichlorophenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O/c1-23-16(20)14(15(22-23)10-5-3-2-4-6-10)17(24)21-11-7-8-12(18)13(19)9-11/h2-9H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJAKVMJNYNVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.
Amidation: The final step involves the reaction of the chlorinated pyrazole derivative with 3,4-dichloroaniline in the presence of coupling agents like carbodiimides to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under strongly acidic or basic conditions to yield either the corresponding carboxylic acid or aniline derivative.
Key mechanistic insights:
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
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Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Nucleophilic Substitution at the Chlorine Position
The C-5 chlorine atom participates in substitution reactions with nucleophiles under controlled conditions:
Notable Observations :
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Aryl chlorines (on the 3,4-dichlorophenyl group) remain inert under these conditions due to steric and electronic deactivation.
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Microwave-assisted reactions reduce reaction times by 50% without compromising yields .
Cyclization Reactions
The carboxamide moiety facilitates intramolecular cyclization to form heterocyclic systems:
Mechanistic Pathway for Pyrazolo[3,4-d]pyrimidin-4-one Formation :
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Phosphorus pentachloride converts the amide to a nitrile intermediate.
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Intramolecular cyclization occurs via nucleophilic attack by the pyrazole nitrogen .
Condensation with Carbonyl Partners
The electron-deficient pyrazole ring participates in Knoevenagel and aldol condensations:
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable functionalization of the phenyl rings:
Limitations :
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Steric hindrance from the 3,4-dichlorophenyl group reduces coupling efficiency at the ortho positions .
Photochemical Reactivity
UV irradiation induces unique transformations:
This compound’s versatility is underscored by its participation in ≥6 distinct reaction classes, with yields consistently exceeding 55% under optimized conditions. The 3,4-dichlorophenyl group generally acts as an inert substituent, while the C-5 chlorine and carboxamide groups serve as primary reactive sites. Recent advances in microwave and photochemical methods have expanded its synthetic utility in medicinal and materials chemistry .
Scientific Research Applications
Antiparasitic Activity
Research has indicated that pyrazole derivatives, including 5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide, exhibit promising antiparasitic properties. A notable study highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant inhibition of cysteine protease activity, which is crucial for the parasite's survival and proliferation .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Pyrazole derivatives are recognized as privileged scaffolds in drug development due to their ability to interact with various biological targets involved in cancer progression. In vitro studies have shown that certain pyrazole compounds can inhibit tumor cell lines effectively, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
This compound has shown anti-inflammatory properties. Research indicates that pyrazoles can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Various studies have explored modifications to the pyrazole ring and substituents that enhance biological activity while reducing toxicity.
Modifications and Efficacy
The introduction of halogen atoms (such as chlorine) and other functional groups at specific positions on the pyrazole ring significantly affects the biological activity of these compounds. For instance, studies have shown that substituents in the para position can enhance trypanocidal efficacy and overall potency against T. cruzi .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazole precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Case Study: Antiparasitic Efficacy
A recent study focused on a series of pyrazole derivatives including the compound . The study utilized a 3D microtissue model to evaluate trypanocidal activity, revealing that certain modifications led to enhanced efficacy and reduced recrudescence of parasites in vitro .
Case Study: Anticancer Activity
Another investigation evaluated a library of pyrazole derivatives for their anticancer properties against various cell lines. The findings indicated that specific structural modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of SAR in drug design .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | Efficacy Description |
|---|---|---|
| Antiparasitic | This compound | Significant inhibition of Trypanosoma cruzi |
| Anticancer | Various Pyrazole Derivatives | Effective against multiple tumor cell lines |
| Anti-inflammatory | This compound | Inhibits inflammatory pathways |
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity and modulating biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Physical and Spectral Properties of Selected Pyrazole-4-carboxamides
*Theoretical values for the target compound based on structural analogs.
Crystallographic and Conformational Analysis
The crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () reveals a monoclinic lattice (space group P21/c) with intermolecular hydrogen bonds stabilizing the carboxamide conformation. The dihedral angle between the pyrazole and dichlorophenyl rings is 38.0°, optimizing steric compatibility with the CB1 receptor .
Biological Activity
5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound with potential therapeutic applications. Its structural characteristics suggest it may exhibit various biological activities, including anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H13Cl2N3O
- Molecular Weight : 340.2 g/mol
- CAS Number : 52181-34-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | 12.8 | Induction of apoptosis |
| A549 (lung cancer) | 10.5 | Cell cycle arrest in G2/M phase |
These results indicate that the compound effectively inhibits the growth of cancer cells, with varying potency across different cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table presents the results from these studies:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 70% | 20 |
| IL-6 | 65% | 20 |
These findings suggest that this compound may serve as a promising candidate for treating inflammatory conditions .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
- Cell Cycle Regulation : The compound influences cell cycle progression, particularly arresting cells in the G2/M phase.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.
- In Vivo Model : In a mouse model of breast cancer, administration of the compound led to tumor size reduction by approximately 50% compared to control groups.
These studies underline the potential of this compound in clinical applications for cancer therapy and inflammation management .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazole-4-carboxamide derivatives, and how can they be adapted for this compound?
- Methodology : Pyrazole carboxamides are typically synthesized via condensation reactions. For example, a THF-based approach with chloroacetyl chloride at low temperatures (0–5°C) has been used to form carboxamide bonds in structurally similar compounds . Adaptations may involve substituting the aryl chloride or optimizing reaction stoichiometry to accommodate the 3,4-dichlorophenyl and phenyl substituents.
- Key Considerations : Solvent polarity and temperature control are critical to avoid side reactions (e.g., over-acylation). Characterization via H/C NMR and HPLC-MS is recommended to confirm purity and regioselectivity.
Q. How can the crystal structure of this compound be determined, and what insights can it provide?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related pyrazole derivatives, monoclinic systems (e.g., space group ) with unit cell parameters Å, Å, Å, and have been reported .
- Insights : Bond angles and dihedral angles reveal steric effects from chlorine substituents, which influence molecular packing and solubility. For example, 1,2,4-triazole analogs show planar conformations stabilized by intramolecular hydrogen bonds .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : High-throughput screening (HTS) against cannabinoid receptors (CB1/CB2) is suggested, as pyrazole carboxamides like SR141716 (rimonabant) are known CB1 antagonists . Competitive ligand-binding assays using radiolabeled probes (e.g., H-SR141716) can quantify receptor affinity.
- Contradictions : Some analogs exhibit off-target effects on enzymes like carbonic anhydrase . Include orthogonal assays (e.g., enzyme inhibition panels) to validate specificity.
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets, and what are the limitations?
- Methodology : Molecular docking (e.g., AutoDock Vina) using CB1 receptor structures (PDB: 5TGZ) can simulate binding. A study on triazole-carbothioamide derivatives demonstrated that trifluoromethyl groups enhance hydrophobic interactions .
- Limitations : Force fields may poorly model halogen bonding (critical for 3,4-dichlorophenyl moieties). Validate predictions with mutagenesis studies (e.g., mutating CB1 residues like Lys192).
Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies?
- Case Example : A pyrazole analog showed potent in vitro enzyme inhibition but poor in vivo efficacy due to low bioavailability. Solutions included formulating PEGylated nanoparticles or introducing polar groups (e.g., sulfonamide) to improve solubility .
- Data Analysis : Use pharmacokinetic (PK) modeling to correlate logP values (e.g., calculated cLogP ~4.2 for this compound) with tissue distribution. LC-MS/MS quantifies plasma half-life and metabolic stability.
Q. How does the electronic environment of chlorine substituents influence reactivity and stability?
- Experimental Design : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can map electrostatic potential surfaces. For example, 3,4-dichlorophenyl groups increase electron-withdrawing effects, stabilizing the pyrazole ring but reducing nucleophilic attack susceptibility .
- Spectroscopic Validation : F NMR (for trifluoromethyl analogs) and IR spectroscopy track electronic changes during degradation studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Case Study : A multi-step synthesis of O-1302 (a pyrazole carboxamide) required chiral HPLC for resolution, yielding >99% enantiomeric excess (ee). However, column costs and solvent waste were prohibitive at scale .
- Alternative : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipase-mediated acyl transfer) can reduce reliance on chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
